5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structural features, which include a tert-butyl group, a chlorophenyl group, and an oxolan-2-ylmethyl group
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides.
Attachment of the chlorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Incorporation of the oxolan-2-ylmethyl group: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidines with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities. Some examples of similar compounds are:
- 3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine
- 6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O/c1-14-20(15-7-9-16(23)10-8-15)21-25-18(22(2,3)4)12-19(27(21)26-14)24-13-17-6-5-11-28-17/h7-10,12,17,24H,5-6,11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDMYTUKEBDNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.